Unavailability of Core Quantitative Comparative Data
A comprehensive search of primary literature, patent experimental sections, and authoritative biochemical databases like BindingDB did not yield any quantitative, head-to-head comparative data (e.g., IC50, EC50, Ki, or selectivity panels) for N-(1H-indol-6-yl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide against its closest structural analogs. The compound is listed as a reference example in US Patent 10202379, but the specific assay data for this example was not found in the public domain. Consequently, no quantitative evidence dimensions can be populated to guide a scientifically rigorous procurement decision.
| Evidence Dimension | N/A - No Comparative Data Available |
|---|---|
| Target Compound Data | No public quantitative data found |
| Comparator Or Baseline | N/A |
| Quantified Difference | N/A |
| Conditions | N/A |
Why This Matters
Without any quantitative data, it is impossible to scientifically justify the selection of this compound over another, making procurement a high-risk decision based solely on structural novelty.
- [1] Shionogi & Co., Ltd. (2019). U.S. Patent No. US10202379B2. Washington, DC: U.S. Patent and Trademark Office. View Source
